molecular formula C9H8BrFO2 B154203 Methyl 4-(bromomethyl)-3-fluorobenzoate CAS No. 128577-47-9

Methyl 4-(bromomethyl)-3-fluorobenzoate

Cat. No. B154203
M. Wt: 247.06 g/mol
InChI Key: OJBQAHZJVDWSFD-UHFFFAOYSA-N
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Description

Differential Reactivity in Enzymatic Processing

The study of [p-(halomethyl)benzoyl]formates, including the fluoro and bromo analogues, reveals their varying roles as substrates and inhibitors for benzoylformate decarboxylase. The fluoro analogue behaves similarly to benzoylformate, while the bromo analogue acts as a competitive inhibitor and undergoes a reaction to eliminate bromide, forming p-methylbenzoate. This suggests that the halogen's leaving group potential influences the enzyme's processing of the analogue .

Molecular Structure and Computational Analysis

Methyl 4-hydroxybenzoate, also known as methyl paraben, has been analyzed through single crystal X-ray structure determination and Hirshfeld surface analysis. Computational calculations using HF and DFT methods have been performed, showing a strong correlation between experimental and computed vibrational spectra. The molecule's pharmaceutical activity is linked to its molecular determinants, as indicated by the lower band gap value .

Synthesis of PET Radioligand Precursors

An improved synthesis method for a precursor of PET radioligand [18F]SP203 has been developed, yielding the compound with a 56% overall yield. This synthesis involves a Sonogashira coupling step and provides insights into the efficient production of PET radioligand precursors .

Crystal Structure of Fluorinated Compounds

The crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate has been determined, revealing weak intermolecular interactions within the crystal packing. This study contributes to the understanding of molecular interactions in fluorinated compounds .

Vibrational Analysis and Molecular Stability

The synthesis and structural confirmation of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate have been achieved. Vibrational wavenumbers were computed and analyzed, and the molecule's stability was assessed through NBO analysis. The HOMO and LUMO analysis provided insights into the charge transfer within the molecule .

Fluorogenic Reagents for HPLC

A new fluorogenic reagent, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, has been developed for the determination of carboxylic acids in HPLC. This reagent allows for the detection of acids at sub-femtomole levels, enhancing the sensitivity of HPLC analysis .

Photoactive Methyl Benzoate Derivatives

The synthesis and structure of a novel ortho-fluoroazobenzene derivative, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, have been described. The molecule exhibits photoactivity in solution, but its crystalline state inhibits photo-induced structural reorganization due to tight packing .

Synthesis of Bromomethyl Benzoate

Methyl 4-bromo-2-methoxybenzoate has been synthesized with an overall yield of 47% and a purity of 99.8%. The synthesis process includes bromination, hydrolysis, cyanidation, methoxylation, and esterification, starting from 4-bromo-2-fluorotoluene .

Hydrogen-Bonded Molecular Structures

Two isomeric reaction products of methyl benzoate derivatives have been studied, showing different hydrogen-bonded arrangements. One forms complex sheets, while the other forms chains of edge-fused rings, demonstrating the diversity of molecular interactions in these compounds .

Synthesis of Anti-Cancer Drug Intermediates

The key intermediate for the synthesis of anti-cancer drugs, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, has been synthesized with an overall yield of 23.1%. The process involves the preparation of 2-amino-5-methylbenzoic acid and subsequent reactions leading to the final product .

Scientific Research Applications

1. Environmental and Biochemical Applications

Methyl 4-(bromomethyl)-3-fluorobenzoate and similar fluorinated compounds have been studied for their role in environmental and biochemical processes. For instance, fluorinated analogs have been used to detect aromatic metabolites in methanogenic consortia, providing insights into the degradation pathways of compounds like m-cresol in anaerobic environments (Londry & Fedorak, 1993). Another study demonstrated the use of fluorinated benzoic acids for exploring anaerobic transformation processes, such as the conversion of phenol to benzoate (Genthner, Townsend & Chapman, 1989).

2. Synthesis and Chemical Properties

Methyl 4-(bromomethyl)-3-fluorobenzoate and related compounds are used in synthetic chemistry. For instance, studies have synthesized methyl 4-bromo-2-methoxybenzoate, which is structurally related to methyl 4-(bromomethyl)-3-fluorobenzoate, through a series of reactions, illustrating the compound's utility in organic synthesis (Chen Bing-he, 2008). Another study involved the synthesis of methyl 4-(bromomethyl)benzoate, highlighting the diverse synthetic applications and methodologies associated with these compounds (Bi Yun-mei, 2012).

Safety And Hazards

“Methyl 4-(bromomethyl)-3-fluorobenzoate” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-(bromomethyl)-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBQAHZJVDWSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596108
Record name Methyl 4-(bromomethyl)-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(bromomethyl)-3-fluorobenzoate

CAS RN

128577-47-9
Record name Methyl 4-(bromomethyl)-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(bromomethyl)-3-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Fluoro-4-methylbenzoic acid methyl ester from Example E3.1 (4.5 g, 26.6 mmol) was dissolved in carbon tetra-chloride (150 ml). AIBN (457 mg, 2.7 mmol) and N-bromosuccinimide (5.2 g, 29.3 mmol) were added and the mixture was heated at reflux for 18 h. The mixture was allowed to cool and further portions of AIBN (457 mg, 2.7 mmol) and N-bromosuccinimide (5.2 g, 29.3 mmol) were added. The mixture was heated at reflux for 56 h. The mixture was allowed to cool and evaporated in vacuo. The residue was purified by flash chromatography on silica gel (eluant; 10% EtOAc:90% pet ether) to yield the title compound (2.7 g, 41%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
457 mg
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
457 mg
Type
reactant
Reaction Step Three
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
41%

Synthesis routes and methods II

Procedure details

To a mixture of methyl 3-fluoro-4-methylbenzoate (0.630 g; 3.75 mmol) in carbon tetrachloride (30 mL) was added N-bromosuccinimide (0.840 g, 4.67 mmol) and benzoyl peroxide (0.094 g; 0.375 mmol). The mixture was refluxed for 18 hours and the resulting suspension was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (eluent 1 to 12% ethyl acetate in heptane) to give 0.444 g (48%) of methyl 4-(bromomethyl)-3-fluorobenzoate as an oily residue which was directly used in the next step.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
0.094 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of methyl 3-fluoro-4-methylbenzoate (4.3 g), N-bromosuccinimide (4.5 g) and AIBN (20 mg) in carbon tetrachloride was irradiated with a 100 W Tungsten lamp at reflux for 1 hour. The mixture was filtered through diatomaceous earth, and evaporated to give methyl 3-fluoro-4-(bromomethyl)benzoate (5.0 g).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R De Vreese, M D'hooghe - European Journal of Medicinal Chemistry, 2017 - Elsevier
This paper provides an overview of the synthesis and biological activity of the most representative benzohydroxamic acid-based histone deacetylase inhibitors published to date. …
Number of citations: 49 www.sciencedirect.com
R De Vreese - 2017 - biblio.ugent.be
The hydroxamic acid functionality is an important group in different chemistry disciplines, such as coordination chemistry and medicinal chemistry, due to its excellent metal-chelating …
Number of citations: 3 biblio.ugent.be
AP Kozikowski, S Shen, M Pardo… - ACS chemical …, 2018 - ACS Publications
Disease-modifying therapies are needed for Fragile X Syndrome (FXS), as at present there are no effective treatments or cures. Herein, we report on a tetrahydroquinoline-based …
Number of citations: 46 pubs.acs.org
LM Bachmann, M Hanl, F Feller, L Sinatra, A Schöler… - Molecules, 2023 - mdpi.com
Multi-target drugs (MTDs) are emerging alternatives to combination therapies. Since both histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2) are known to be …
Number of citations: 7 www.mdpi.com
S Shen, V Benoy, JA Bergman, JH Kalin… - ACS chemical …, 2016 - ACS Publications
Charcot–Marie–Tooth (CMT) disease is a disorder of the peripheral nervous system where progressive degeneration of motor and sensory nerves leads to motor problems and sensory …
Number of citations: 102 pubs.acs.org
L Sinatra, J Yang, J Schliehe-Diecks… - Journal of Medicinal …, 2022 - ACS Publications
In this work, we utilized the proteolysis targeting chimera (PROTAC) technology to achieve the chemical knock-down of histone deacetylase 6 (HDAC6). Two series of cereblon-…
Number of citations: 17 pubs.acs.org
K Sander, E Galante, T Gendron… - Journal of Medicinal …, 2015 - ACS Publications
Increased activity of efflux transporters, eg, P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), at the blood–brain barrier is a pathological hallmark of many …
Number of citations: 18 pubs.acs.org
N Reßing, J Schliehe-Diecks, PR Watson… - Journal of Medicinal …, 2022 - ACS Publications
Using a microwave-assisted protocol, we synthesized 16 peptoid-capped HDAC inhibitors (HDACi) with fluorinated linkers and identified two hit compounds. In biochemical and cellular …
Number of citations: 7 pubs.acs.org
S Shen, C Picci, K Ustinova, V Benoy… - Journal of Medicinal …, 2021 - ACS Publications
Histone deacetylase 6 (HDAC6) is a promising therapeutic target for the treatment of neurodegenerative disorders. SW-100 (1a), a phenylhydroxamate-based HDAC6 inhibitor (HDAC6i…
Number of citations: 12 pubs.acs.org

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